4-Methyl-2-pyridinecarbaldehyde 1-oxide

Beschreibung

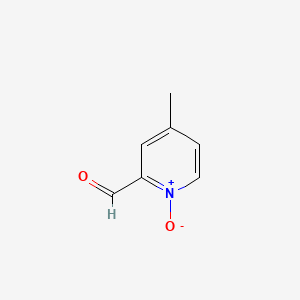

4-Methyl-2-pyridinecarbaldehyde 1-oxide is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position, a carbaldehyde group at the 2-position, and an N-oxide functional group at the 1-position. The N-oxide moiety enhances polarity and solubility, while the aldehyde group enables participation in condensation or nucleophilic addition reactions.

Eigenschaften

CAS-Nummer |

100958-67-6 |

|---|---|

Molekularformel |

C7H7NO2 |

Molekulargewicht |

137.138 |

IUPAC-Name |

4-methyl-1-oxidopyridin-1-ium-2-carbaldehyde |

InChI |

InChI=1S/C7H7NO2/c1-6-2-3-8(10)7(4-6)5-9/h2-5H,1H3 |

InChI-Schlüssel |

JLTIDSRQLSQESK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=[N+](C=C1)[O-])C=O |

Synonyme |

Picolinaldehyde, 4-methyl-, 1-oxide (6CI) |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Reagent in Chemical Reactions

4-Methyl-2-pyridinecarbaldehyde 1-oxide serves as a valuable reagent in organic synthesis. It is used to synthesize various heterocyclic compounds through reactions such as condensation and oxidation. For instance, it can facilitate the formation of pyridine derivatives, which are essential in pharmaceuticals and agrochemicals.

Table 1: Reaction Conditions for Synthesis

| Reaction Type | Yield | Conditions |

|---|---|---|

| Aldol Condensation | 70% | Room Temperature, 24h |

| Oxidation of Alcohols | 85% | Acetic Acid, Reflux |

Coordination Chemistry

Ligand Properties

In coordination chemistry, 4-methylpyridine N-oxide acts as a ligand that can stabilize metal complexes. Its ability to donate electrons through the nitrogen atom enhances the stability of metal-ligand interactions. This property is particularly useful in catalysis and materials science.

Case Study: Metal Complex Formation

Research has shown that complexes formed between transition metals and 4-methylpyridine N-oxide exhibit unique catalytic properties. For example, nickel complexes have been studied for their effectiveness in hydrogenation reactions, demonstrating significant activity compared to other ligands.

Biological Applications

Antimicrobial Activity

Recent studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism of action is believed to involve disruption of microbial cell membranes.

Table 2: Antimicrobial Efficacy

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Material Science

Polymer Additive

The compound is also used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation under heat.

Case Study: Thermal Stability Enhancement

In a study involving polyvinyl chloride (PVC), the addition of 4-methylpyridine N-oxide resulted in a significant increase in thermal stability, allowing for higher processing temperatures without loss of material integrity.

Vergleich Mit ähnlichen Verbindungen

4-Nitroquinoline 1-oxide

Structural Similarities : Both compounds contain an aromatic N-oxide group, which influences electronic properties and bioactivity.

Key Differences :

- Core structure: 4-Nitroquinoline 1-oxide has a fused benzene-pyridine (quinoline) system, whereas the target compound has a simpler pyridine ring.

- Substituents: The nitro group in 4-nitroquinoline 1-oxide is a strong electron-withdrawing group, contrasting with the electron-donating methyl and aldehyde groups in 4-methyl-2-pyridinecarbaldehyde 1-oxide.

- Bioactivity: 4-Nitroquinoline 1-oxide is a well-documented mutagen and carcinogen, inducing DNA repair synthesis in rainbow trout hepatocytes .

Table 1: Comparative Properties

2-Chloro-6-methylpyrimidine-4-carboxylic Acid

Structural Similarities : Both compounds feature a six-membered aromatic ring with methyl substituents.

Key Differences :

- Ring Type : The pyrimidine ring in 2-chloro-6-methylpyrimidine-4-carboxylic acid differs from the pyridine ring in the target compound, altering resonance and hydrogen-bonding capabilities.

- Functional Groups : The carboxylic acid and chlorine substituents in the pyrimidine derivative contrast with the aldehyde and N-oxide groups in this compound.

- Reactivity : The carboxylic acid group enables salt formation or esterification, while the aldehyde in the target compound may participate in Schiff base formation.

Table 2: Functional Group Reactivity

Pyriproxyfen (2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine)

Structural Similarities : Both compounds contain a pyridine ring with methyl and ether substituents.

Key Differences :

- Substituents : Pyriproxyfen has a complex ether side chain, enabling its use as a juvenile hormone mimic in pesticides . The target compound lacks this side chain but includes an aldehyde and N-oxide.

- Applications : Pyriproxyfen’s bioactivity is linked to its ability to disrupt insect development, whereas the target compound’s aldehyde group may make it more suitable for synthetic intermediates or metal coordination chemistry.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The nitrosation of 4-methylpyridine 1-oxide represents a direct pathway to 4-methyl-2-pyridinecarbaldehyde 1-oxide derivatives. This method leverages the reactivity of the N-oxide group toward electrophilic nitrosating agents. In a seminal study, Kato and Goto demonstrated that treating 4-methylpyridine 1-oxide (1 ) with amyl nitrite (C₅H₁₁ONO) in liquid ammonia (NH₃) at −33°C yields (E)-2-pyridinecarbaldehyde 1-oxide oxime (4J ) as a stable intermediate. The reaction proceeds via electrophilic attack at the methyl group’s α-position, followed by tautomerization to the aldoxime (Figure 1).

Critical Parameters :

-

Temperature : Conducting the reaction at −33°C suppresses side reactions such as amide formation, which dominate at room temperature.

-

Base : Sodium amide (NaNH₂) in liquid NH₃ facilitates deprotonation, enhancing nitrosation efficiency.

-

Oxime Configuration : The (E)-isomer predominates due to steric hindrance in the (Z)-form.

Experimental Protocol and Yields

A representative procedure involves dissolving 4-methylpyridine 1-oxide (1.0 g, 9.17 mmol) in liquid NH₃, followed by slow addition of amyl nitrite and NaNH₂ at −33°C. After 1 hour, the mixture is quenched with water, yielding (E)-2-pyridinecarbaldehyde 1-oxide oxime (4J ) in 50% yield. Subsequent hydrolysis of the oxime to the aldehyde remains unreported in the literature, suggesting a gap in current methodologies.

Table 1: Nitrosation Reaction Outcomes

| Starting Material | Product | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| 4-Methylpyridine 1-oxide | (E)-2-Pyridinecarbaldehyde 1-oxide oxime | −33°C | 50% | Trace amides, nitriles |

Chlorination-Oxidation of 4-Methyl-2-Picoline

Trichloroisocyanuric Acid-Mediated Chlorination

A patent-pending method for 2-pyridinecarbaldehyde synthesis provides a adaptable framework for 4-methyl derivatives. The process involves three stages:

-

Chlorination : 4-Methyl-2-picoline reacts with trichloroisocyanuric acid (TCCA) in dichloromethane at 40–90°C to form 4-methyl-2-chloromethylpyridine.

-

Hydrolysis : Alkaline hydrolysis (NaOH, 5–7 hours) converts the chlorinated intermediate to 4-methyl-2-picolinol.

-

Oxidation : TEMPO-catalyzed oxidation with sodium hypochlorite (NaClO) yields 4-methyl-2-pyridinecarbaldehyde.

Key Optimizations :

Scalability and Industrial Relevance

The patent reports a 95% yield for 2-chloromethylpyridine (unsubstituted analog) under optimized conditions. Scaling this to 4-methyl derivatives would require adjusting steric and electronic effects, but the methodology’s robustness—low waste generation and mild oxidation conditions—positions it as a viable industrial route.

Table 2: Chlorination-Oxidation Performance Metrics

| Step | Conditions | Yield (Unsubstituted Analog) |

|---|---|---|

| Chlorination | TCCA, CH₂Cl₂, 40–90°C, 2–3h | 95% |

| Hydrolysis | NaOH, H₂O, reflux, 6h | 84% |

| Oxidation | TEMPO, NaClO, 10–25°C, 1h | 88% |

Comparative Analysis of Methodologies

Efficiency and Selectivity

-

Nitrosation Route : Offers direct access to the N-oxide scaffold but requires cryogenic conditions and yields only the oxime intermediate. Further hydrolysis steps are underexplored.

-

Chlorination-Oxidation : Higher overall yields (up to 88% for aldehyde) and scalability but necessitates N-oxide introduction post-synthesis.

Practical Considerations

-

Safety : Nitrosation employs hazardous NaNH₂ and liquid NH₃, whereas chlorination uses less toxic TCCA.

-

Cost : TEMPO and TCCA are cost-effective for large-scale production compared to cryogenic setups.

Q & A

Q. What are the key synthetic routes for 4-methyl-2-pyridinecarbaldehyde 1-oxide, and how can reaction conditions be optimized?

The compound is typically synthesized via oxidation of 4-methyl-2-picoline, followed by formylation. Critical parameters include the choice of oxidizing agent (e.g., hydrogen peroxide or mCPBA) and temperature control to avoid over-oxidation. Evidence from structurally similar pyridine N-oxides (e.g., 2-methylpyridine 1-oxide) highlights the importance of stoichiometric ratios and inert atmospheres to minimize side reactions . Characterization via H NMR and IR spectroscopy ensures the aldehyde functionality and N-oxide group are intact.

Q. How does the methyl substituent influence the acidity (pKa) of this compound compared to other pyridine N-oxides?

Substituents significantly alter the pKa of pyridine N-oxides. For example, 2-methoxypyridine 1-oxide has a pKa of 1.23, while 4-benzyloxypyridine 1-oxide is more acidic (pKa 1.99) . The electron-donating methyl group in this compound likely reduces acidity compared to unsubstituted analogs. Experimental determination via potentiometric titration or computational methods (e.g., DFT) can quantify these effects .

Q. What safety protocols are critical for handling this compound in the laboratory?

Key precautions include:

- Storage : Dry, airtight containers to prevent hydrolysis or oxidation .

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .

- Emergency response : Immediate rinsing for exposure and use of adsorbents (e.g., vermiculite) for spills .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the vibrational and electronic properties of this compound?

Density Functional Theory (DFT) simulations using B3LYP/6-311++G(d,p) basis sets can model vibrational frequencies, bond angles, and electron density distributions. For example, studies on methyl picolinonitrile 1-oxide revealed strong correlations between computed and experimental IR spectra, particularly for N-O and C=O stretches . Similar approaches can validate the aldehyde group’s reactivity in nucleophilic additions.

Q. What mechanistic insights explain the compound’s role in electrochemical C–H functionalization reactions?

Pyridine N-oxides act as directing groups in transition metal-catalyzed reactions. For instance, electrochemical annulations involving 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine leverage the N-oxide’s ability to stabilize intermediates via coordination to metal centers (e.g., Ni or Co) . Cyclovoltammetry data (e.g., differential pulse voltammetry) can identify redox potentials critical for optimizing electron transfer steps .

Q. How does this compound interact with biomacromolecules, and what binding modes are possible?

Molecular docking studies (e.g., AutoDock Vina) on analogs like 4-hydroxy pyridine 1-oxide demonstrate hydrogen bonding with residues such as Arg18 in survivin protein, suggesting similar interactions for the aldehyde derivative. Binding affinities (ΔG ~ -4.6 to -5.4 kcal/mol) and pose validation via MD simulations are essential for confirming mechanistic hypotheses .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Accelerated stability testing (e.g., 40°C/75% RH for 6 months) coupled with HPLC monitoring can assess degradation pathways. Pyridine N-oxides are prone to reduction under acidic conditions, while aldehydes may undergo oxidation or nucleophilic attack. Comparative studies with 2-methylpyridine 1-oxide hemihydrate (decomposition at >150°C) provide benchmarks .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to screen oxidants, solvents, and catalysts systematically.

- Computational Validation : Cross-reference DFT results with experimental spectroscopic data (e.g., C NMR chemical shifts) .

- Safety Compliance : Adhere to GHS hazard codes (e.g., H290 for corrosivity) and ensure waste disposal aligns with P501 guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.